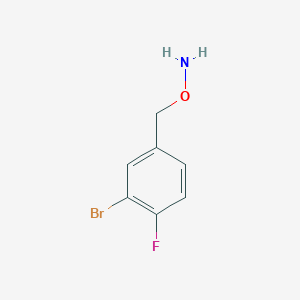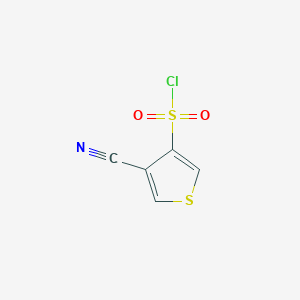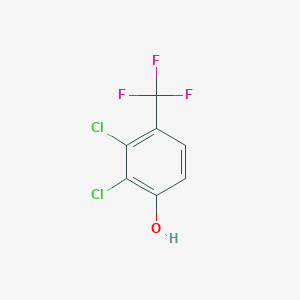
Ethyl 2-(cyclopentylamino)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(cyclopentylamino)nicotinate is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of nicotinic acid, which is known for its various applications in the pharmaceutical and chemical industries. This compound is characterized by the presence of an ethyl ester group and a cyclopentylamino group attached to the nicotinic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(cyclopentylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the cyclopentylamino group. One common method includes:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.
Amination: Ethyl nicotinate is then reacted with cyclopentylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Ethyl 2-(cyclopentylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the nicotinate moiety.
Reduction: Amine derivatives.
Substitution: Substituted nicotinate compounds.
科学的研究の応用
Ethyl 2-(cyclopentylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Ethyl 2-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to modulate certain receptors and enzymes, leading to various biological effects. For instance, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.
類似化合物との比較
- Ethyl nicotinate
- Cyclopentylamine
- Nicotinic acid derivatives
Comparison: Ethyl 2-(cyclopentylamino)nicotinate is unique due to the presence of both the ethyl ester and cyclopentylamino groups, which confer distinct chemical and biological properties. Compared to Ethyl nicotinate, it has enhanced biological activity due to the cyclopentylamino group. Similarly, it differs from Cyclopentylamine in its ester functionality, which affects its reactivity and solubility.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
ethyl 2-(cyclopentylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-8-5-9-14-12(11)15-10-6-3-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,14,15) |
InChIキー |
UGYUSOHLCHSJLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


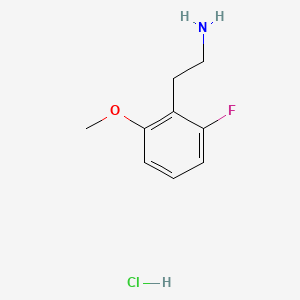

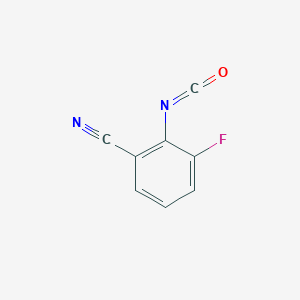




![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
